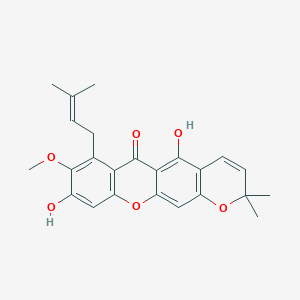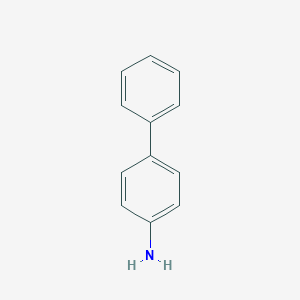
(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide" often involves the reaction of phenetole with various agents through Friedel-Crafts and Wittig G reactions. A notable route for synthesizing a similar compound, ethyl-2-(p-ethoxyphenyl) propenoate, has been proposed, demonstrating the effects of solvents and molar ratios on the reactions' efficiency, achieving overall yields of about 63.8% (Jianquan, 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to "(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide" has been extensively studied. For instance, an investigation into the structural aspects of a closely related compound through X-ray crystallography, spectroscopy, and DFT calculations revealed significant stabilization through intramolecular interactions, which are quantified using various analytical methods (Venkatesan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving derivatives of "(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide" showcase the compound's reactivity and potential for forming complex structures. For example, the synthesis and analysis of a compound demonstrated its efficacy as a fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
Aplicaciones Científicas De Investigación
Acrylamide Research and Applications
Acrylamide, chemically related to acrylamides like "(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide," has been extensively studied for its formation and degradation in food products, especially in high-carbohydrate heat-treated foods. Research by Keramat et al. (2011) emphasizes the health risks associated with acrylamide exposure, including neurotoxicity and carcinogenicity, and outlines factors that influence its formation in bakery products. The study offers guidelines for reducing acrylamide levels in baked goods, highlighting the significance of understanding chemical reactions and conditions that affect its presence in food (Keramat et al., 2011).
Environmental Fate of Brominated Compounds
Brominated flame retardants (BFRs) have been the subject of environmental research due to their persistence and potential health risks. Zuiderveen et al. (2020) provide a critical review of the occurrence of novel brominated flame retardants in various matrices, including indoor air, dust, consumer goods, and food. This review discusses the increasing application of NBFRs, their environmental fate, and the need for more research on their occurrence and toxicity. The high concentrations of certain NBFRs reported raise concerns about their environmental impact and human exposure (Zuiderveen et al., 2020).
Coordination Chemistry and Applications
The coordination chemistry of acrylamide compounds, which includes structures similar to "(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide," has been reviewed by Girma et al. (2005). This review explores the coordination modes of acrylamide with transition metals, emphasizing the potential for acrylamide and related compounds to act as ligands in complex formations. These interactions are crucial for understanding the reactivity and application of such compounds in biological systems and potentially in the development of new materials or catalytic processes (Girma et al., 2005).
Mecanismo De Acción
Target of Action
It is known that similar compounds function as inhibitors by binding to specific target proteins, thereby interfering with their normal function .
Mode of Action
The compound exerts its mechanism of action by binding to these target proteins. This interaction disrupts the normal function of the proteins, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Their inhibitory properties make them useful for studying the specific pathways and processes affected by their mechanism of action .
Result of Action
It is known that similar compounds can have significant effects on the molecular and cellular level, often leading to observable changes in the overall state of the system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide. For instance, it is known that similar compounds can oxidize readily in air to form unstable peroxides that may explode spontaneously . Therefore, the storage and handling conditions of the compound can greatly affect its stability and efficacy.
Propiedades
IUPAC Name |
(E)-N-(4-bromophenyl)-3-ethoxyprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-15-8-7-11(14)13-10-5-3-9(12)4-6-10/h3-8H,2H2,1H3,(H,13,14)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIWJXDWZVDVTN-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)NC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)NC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)

![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)








